Octyl bromoacetate

Übersicht

Beschreibung

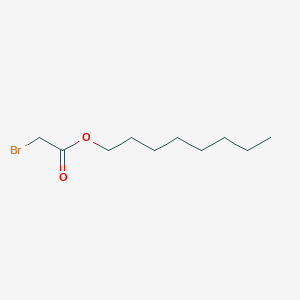

Octyl bromoacetate, also known as bromoacetic acid octyl ester, is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by its ester functional group and a bromine atom attached to the alpha carbon of the acetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octyl bromoacetate can be synthesized through the esterification of bromoacetic acid with octanol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and is carried out in an organic solvent like xylene. The reaction mixture is heated to remove water formed during the esterification process, and the product is purified by extraction and distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water to drive the reaction to completion and the use of efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Reformatsky Reaction

Octyl bromoacetate participates in the Reformatsky reaction, a process involving organozinc intermediates. When reacted with zinc and carbonyl compounds (aldehydes or ketones), it forms β-hydroxyesters. The mechanism proceeds as follows:

-

Organozinc Formation :

The bromine atom is replaced by zinc, generating an organozinc bromide intermediate .

-

Carbonyl Addition :

The organozinc compound reacts with a carbonyl group (e.g., aldehyde): -

Acidic Workup :

Hydrolysis with dilute acid yields the β-hydroxyester:This reaction is highly effective for synthesizing complex esters with hydroxyl functionality .

Nucleophilic Substitution

The bromine atom in this compound is susceptible to nucleophilic attack. Common substitutions include:

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines (RNH₂) | Octyl aminoacetate | Mild base, room temperature |

| Alcohols (ROH) | Octyl alkoxyacetate | Acid catalysis, heating |

| Thiols (RSH) | Octyl thioacetate | Polar aprotic solvent (e.g., DMF) |

For example, reaction with ethanol under acidic conditions produces octyl ethoxyacetate .

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

Produces sodium bromoacetate and octanol.

Aldol Condensation Side Reactions

In the presence of aldehydes or ketones, this compound can undergo unintended aldol condensation due to water generation during organozinc decomposition:

This side reaction consumes starting material and complicates product isolation .

Comparative Reactivity

This compound’s reactivity is modulated by its alkyl chain length:

| Property | This compound | Ethyl Bromoacetate |

|---|---|---|

| Hydrophobicity | Moderate | Low |

| Solubility in Nonpolar Solvents | High | Moderate |

| Reaction Rate with Nucleophiles | Slower | Faster |

The longer octyl chain reduces electrophilicity at the carbonyl carbon but enhances solubility in organic phases .

Wissenschaftliche Forschungsanwendungen

Octyl bromoacetate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of other compounds.

Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Used in the production of surfactants, plasticizers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of octyl bromoacetate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing bromoacetic acid, which can act as an alkylating agent. The bromine atom in the compound makes it susceptible to nucleophilic attack, facilitating various substitution reactions. These properties make it useful in synthetic chemistry and biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dodecyl bromoacetate: Similar in structure but with a longer carbon chain.

Hexadecyl bromoacetate: Also similar but with an even longer carbon chain.

Ethyl bromoacetate: A shorter chain ester with similar reactivity.

Uniqueness

Octyl bromoacetate is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity is required, such as in the synthesis of surfactants and other amphiphilic molecules .

Biologische Aktivität

Octyl bromoacetate, an organic compound with the molecular formula C₁₀H₁₉BrO₂, is a colorless to pale yellow liquid widely used in organic synthesis and industrial applications. Its biological activity stems from its structure, which includes a bromine atom and an ester functional group. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound can be synthesized through the esterification of bromoacetic acid with octanol, typically using a catalyst like p-toluene sulfonic acid. The compound exhibits reactivity characteristic of both esters and brominated compounds.

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (amines, alcohols, thiols), facilitating diverse chemical reactions.

- Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions, yielding bromoacetic acid and octanol.

- Biological Interactions : The released bromoacetic acid can act as an alkylating agent, impacting cellular processes by modifying nucleophilic sites in biomolecules.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development. Its structure allows it to interact with bacterial membranes and inhibit growth through various mechanisms, including disruption of cell wall integrity and interference with metabolic pathways.

Cytotoxicity and Hemolytic Activity

In comparative studies, this compound has shown varying degrees of cytotoxicity against different cell lines. For instance, its hemolytic activity was evaluated against standard drugs such as gramicidin S and doxorubicin, revealing a selective index that suggests potential therapeutic applications with reduced systemic toxicity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus. The results indicated that it possesses significant antibacterial activity (IC50 values ranging from 4.8 to 28) compared to existing antibiotics .

- Toxicological Assessments : In experiments measuring acute toxicity using luminescent bacteria (Vibrio fischeri), this compound demonstrated lower toxicity levels than conventional solvents, indicating its potential as a safer alternative in various applications .

Data Tables

| Biological Activity | IC50/MIC Values | Comparison Drug | Selectivity Index |

|---|---|---|---|

| Antimicrobial against Staphylococcus aureus | 4.8 - 28 μM | Gramicidin S | Varies by concentration |

| Hemolytic Activity | HC50 comparable to Gramicidin S | Doxorubicin | Varies by concentration |

Eigenschaften

IUPAC Name |

octyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-13-10(12)9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNUZMDEFBLZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324236 | |

| Record name | Octyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38674-98-5 | |

| Record name | NSC406077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.